Product packaging for 3-Phenylspiro[azirine-2,9'-fluorene](Cat. No.:CAS No. 79893-70-2)

3-Phenylspiro[azirine-2,9'-fluorene]

Cat. No.: B371494
CAS No.: 79893-70-2
M. Wt: 267.3g/mol
InChI Key: BOLIYAAGEVQMLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Phenylspiro[azirine-2,9'-fluorene] is a specialized synthetic compound that incorporates a strained 2H-azirine ring, a three-membered heterocycle with a carbon-nitrogen double bond, spiro-fused to a 9H-fluorene system bearing a phenyl substituent . The 2H-azirine functional group is known to be a highly reactive strained imine, making it a valuable precursor in organic synthesis for the generation of nitrile ylides, which can be trapped by various dipolarophiles to construct more complex nitrogen-containing heterocycles . The fluorene moiety, a tricyclic aromatic system, is noted for its rigid, planar structure and is commonly utilized in the development of advanced materials, including electrically conductive and electroluminescent polymers for organic light-emitting diodes (OLEDs) . The unique spiro-conjugation at the bridgehead carbon of the fluorene potentially alters the electronic properties of both ring systems. This compound is intended for use in methodological organic synthesis, materials science research, and as a building block for novel functional molecules. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle this compound with care, as azirines can be sensitive to hydrolysis and other ring-opening reactions .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H13N B371494 3-Phenylspiro[azirine-2,9'-fluorene] CAS No. 79893-70-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

79893-70-2

Molecular Formula

C20H13N

Molecular Weight

267.3g/mol

IUPAC Name

3-phenylspiro[azirine-2,9'-fluorene]

InChI

InChI=1S/C20H13N/c1-2-8-14(9-3-1)19-20(21-19)17-12-6-4-10-15(17)16-11-5-7-13-18(16)20/h1-13H

InChI Key

BOLIYAAGEVQMLU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC23C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

C1=CC=C(C=C1)C2=NC23C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

Significance of Spiro Fused Heterocycles in Advanced Molecular Architectures

Spiro-fused heterocycles are a class of organic compounds characterized by two rings sharing a single common atom, known as the spiro atom. This structural feature imparts a three-dimensional and rigid conformation, which is highly desirable in the design of advanced molecular architectures. evitachem.comlookchem.com The fixed spatial arrangement of substituents around the spiro center can lead to unique chemical, physical, and biological properties. evitachem.com

In medicinal chemistry, the rigid scaffold of spiro compounds can enhance binding affinity and selectivity to biological targets by minimizing conformational flexibility. evitachem.com This has led to their exploration in the development of novel therapeutic agents. Furthermore, in materials science, the defined orientation of spiro-fused systems influences their photophysical and electronic properties, making them valuable components in the design of organic light-emitting diodes (OLEDs), sensors, and other functional materials. lookchem.com The synthesis of these complex structures often presents a significant challenge, driving the development of novel and efficient synthetic methodologies. nih.gov

The Azirine Ring System As a Versatile Synthon and Reactive Intermediate Precursor

The azirine ring is a three-membered nitrogen-containing heterocycle with a high degree of ring strain. This inherent strain makes azirines highly reactive and thus valuable as synthetic intermediates. chemsrc.com They can undergo a variety of ring-opening or ring-expansion reactions, providing access to a diverse array of more complex nitrogen-containing molecules. chemsrc.com

Azirines serve as precursors to vinyl nitrenes upon photolysis or thermolysis, which can then rearrange to form a variety of other heterocyclic systems. The reactivity of the azirine ring makes it a versatile synthon in organic synthesis, enabling the construction of intricate molecular frameworks that would be difficult to access through other means. chemsrc.com

Fluorene Scaffolds in Organic Synthesis and Materials Chemistry Context

The fluorene (B118485) moiety is a polycyclic aromatic hydrocarbon consisting of two benzene (B151609) rings fused to a central five-membered ring. Its rigid and planar structure, coupled with its unique electronic properties, has made it a privileged scaffold in both organic synthesis and materials chemistry. Fluorene derivatives are known for their high thermal stability and fluorescence quantum yields, which has led to their widespread use in the development of blue-light-emitting polymers for OLEDs.

In the realm of organic synthesis, the C-9 position of the fluorene ring is particularly reactive and can be readily functionalized, allowing for the introduction of various substituents to modulate the molecule's properties. This versatility has made fluorene a key building block in the construction of a wide range of functional organic molecules and polymers.

Research Context of 3 Phenylspiro Azirine 2,9 Fluorene Within Spiroazirine and Fluorene Chemistry

Strategies for the Construction of the Azirine Ring System

The formation of the highly strained 2H-azirine three-membered ring, particularly when fused in a spirocyclic arrangement, requires specialized synthetic techniques. The primary methods revolve around two distinct approaches: the extrusion of nitrogen from vinyl azide (B81097) precursors and the rearrangement of isomeric heterocycles like isoxazoles.

Photochemical and Thermal Denitrogenation of Vinyl Azides and Azidofluorene Derivatives

A cornerstone in the synthesis of 2H-azirines is the decomposition of vinyl azides, which can be induced either by heat (thermolysis) or light (photolysis) to extrude molecular nitrogen. scirp.orgresearchgate.net This denitrogenation process generates a highly reactive vinyl nitrene intermediate, which rapidly undergoes cyclization to form the azirine ring. researchgate.net

The conversion of a vinyl azide to a 2H-azirine is a fundamental reaction in heterocyclic chemistry. The process is initiated by the loss of a dinitrogen molecule (N₂), a thermodynamically favorable event. scirp.org Following nitrogen extrusion, a transient vinyl nitrene is formed. This intermediate is highly unstable and immediately cyclizes to yield the more stable, albeit strained, 2H-azirine ring. researchgate.netnih.gov

Two mechanistic pathways are generally considered for this transformation:

Path A: A stepwise process where the vinyl azide first loses nitrogen to form a distinct vinyl nitrene intermediate, which then cyclizes. researchgate.net

Path B: A concerted mechanism where nitrogen elimination and ring closure occur simultaneously. researchgate.net

Computational studies suggest that the specific pathway can be dependent on the conformation of the vinyl azide. nih.gov Both thermal and photochemical methods are effective for this transformation, with photolysis often allowing for milder reaction conditions. scirp.org The use of continuous flow photochemistry has been explored as a method to safely handle potentially hazardous azide intermediates and improve reaction efficiency.

Following the general principles of vinyl azide photolysis, the synthesis of spiro[2H-azirine-2,9'-fluorene] and its derivatives, such as 3-Phenylspiro[azirine-2,9'-fluorene], can be conceptually designed from the corresponding vinyl azide precursor, 9-(azidomethylene)fluorene. The irradiation of this precursor would be expected to induce the extrusion of dinitrogen, generating a transient fluorenylidene-substituted vinyl nitrene. This reactive intermediate would then undergo immediate intramolecular cyclization. The geometry of the fluorene system inherently directs this cyclization to form the spirocyclic junction, yielding the target spiro[2H-azirine-2,9'-fluorene] structure. While this specific transformation is a logical application of well-established photochemical principles, direct literature detailing this exact reaction was not prominent in the conducted research.

Isomerization Pathways to 2H-Azirines

An alternative and powerful strategy for constructing the 2H-azirine ring involves the rearrangement of more stable five-membered heterocyclic precursors, most notably isoxazole (B147169) derivatives. This approach avoids the direct handling of potentially unstable azide compounds.

The isomerization of isoxazoles to 2H-azirines is a significant method for preparing 2H-azirine-2-carboxylic acid derivatives and related compounds. This transformation can be effectively catalyzed by various transition metals, with iron(II) and rhodium(II) salts being particularly noteworthy. The isomerization of 5-chloroisoxazoles, for instance, can be catalyzed by anhydrous iron(II) chloride (FeCl₂) in acetonitrile (B52724) at room temperature. This process generates highly reactive 2H-azirine-2-carbonyl chlorides in situ, which can be immediately trapped with nucleophiles to produce a diverse range of stable azirine derivatives, including acids, esters, and amides.

This method has proven to be scalable and efficient for a variety of substituted isoxazoles. Research has demonstrated that both electron-donating and electron-withdrawing groups on the aryl substituent at the C3 position are well-tolerated.

Catalyst Performance in Isoxazole Isomerization
CatalystSubstrate TypeTypical ConditionsOutcomeReference
FeCl₂·4H₂O5-Heteroatom-substituted 4-haloisoxazole thioestersMeCN, r.t.Optimal for thioester synthesis
Rh₂(Piv)₄5-Heteroatom-substituted 4-haloisoxazole esters and amidesToluene, 110 °C, low catalyst loadingHighly effective for esters and amides, gram-scale synthesis
FeCl₂ (anhydrous)3-Aryl-5-chloroisoxazole-4-carbonyl chloridesAcetonitrile, r.t.Generates 3-aryl-2H-azirine-2,2-dicarbonyl dichlorides for subsequent reactions researchgate.net

Beyond the primary methods, other synthetic routes provide access to the 2H-azirine core.

The Neber Rearrangement: This classic organic reaction provides a pathway to 2H-azirines from ketoximes. The process involves the conversion of a ketoxime to a suitable leaving group, typically an O-sulfonate like a tosylate. Treatment with a base then facilitates the formation of a carbanion, which displaces the sulfonate group in an intramolecular nucleophilic substitution to form the 2H-azirine intermediate. While the azirine is often hydrolyzed in situ to an α-amino ketone, it can be isolated under specific conditions. nih.gov The Neber rearrangement has also been developed into an asymmetric catalytic process for producing chiral spirooxindole 2H-azirines.

Iodine-Mediated Oxidative Cyclization of Enamines: A modern, metal-free approach involves the oxidative cyclization of enamines using molecular iodine. This reaction proceeds under mild conditions, typically at room temperature with a base like DBU in a solvent such as dichloromethane. The proposed mechanism involves the iodination of the enamine followed by an intramolecular cyclization to form the azirine ring. This method demonstrates broad substrate scope and functional group tolerance, presenting a practical and scalable alternative for 2H-azirine synthesis.

Cycloaddition Reactions Leading to Spiroazirine Scaffolds

Cycloaddition reactions are powerful tools for the construction of cyclic compounds, including heterocyclic systems. For spiroazirines, these reactions provide a direct route to the core scaffold by forming multiple carbon-heteroatom bonds in a single step.

The 1,3-dipolar cycloaddition is a prominent type of [3+2] cycloaddition reaction for synthesizing five-membered heterocycles. In this context, diazo compounds can act as 1,3-dipoles. Specifically, 9-diazo-9H-fluorene is a well-established precursor for generating spirocyclic frameworks at the 9-position of fluorene. researchgate.net The reaction involves the treatment of a dipolarophile with 9-diazo-9H-fluorene. For instance, the reaction between 9-diazo-9H-fluorene and various 2-arylidene-1H-indene-1,3(2H)-diones proceeds cleanly to afford novel spiropyrazole derivatives. researchgate.net This regioselective 1,3-dipolar cycloaddition highlights the utility of 9-diazofluorene (B1199885) as a building block for spiro compounds. researchgate.net

While direct examples leading to a spiro[azirine-2,9'-fluorene] from a [3+2] cycloaddition are specialized, the principle can be extended. The synthesis of pyrrolidine-containing spiro compounds through [3+2] cycloadditions of azomethine ylides is a widely used strategy. rsc.orgnih.govrsc.org Theoretically, a similar approach involving the reaction of 9-diazofluorene with a suitable nitrogen-containing dipolarophile could potentially lead to the formation of a spiro-triazoline, which could then be induced to lose a molecule of dinitrogen (N₂) to yield the desired spiroazirine ring.

Table 1: Examples of [3+2] Cycloaddition for Spiro Compound Synthesis

Dipole PrecursorDipolarophileProduct TypeReference
9-diazo-9H-fluorene2-arylidene-1H-indene-1,3(2H)-dionesSpiropyrazole researchgate.net
Azomethine ylide2,2′-diester aziridinesSpiropyrrolidine rsc.org
Azomethine ylide3-phenacylideneoxindoline-2-onesSpiropyrrolidine rsc.org

An alternative and effective method for constructing the spiro-aziridine framework (a saturated analogue of azirine) involves the addition of carbenes to imines. A notable example is the synthesis of fluorene-9-spiro-2'-(N-aryl-3',3'-dichloroaziridines). nih.gov This reaction is achieved by the addition of dichlorocarbene (B158193) (:CCl₂) to N-fluorenylideneanilines, which are Schiff bases derived from fluorene-9-one. nih.gov

The dichlorocarbene is typically generated in situ from chloroform (B151607) and a strong base, such as sodium hydroxide, in the presence of a phase-transfer catalyst. The highly reactive dichlorocarbene then adds across the carbon-nitrogen double bond of the imine to form the strained three-membered dichloroaziridine ring spiro-fused to the fluorene backbone. nih.gov This method provides a direct route to the spiro[fluorene-9,2'-aziridine] core.

Table 2: Synthesis of Spiro[fluorene-9,2'-aziridine] Derivatives via Dichlorocarbene Addition nih.gov

N-fluorenylideneaniline Substituent (Aryl group)Product
PhenylFluorene-9-spiro-2'-(N-phenyl-3',3'-dichloroaziridine)
p-TolylFluorene-9-spiro-2'-(N-p-tolyl-3',3'-dichloroaziridine)
p-AnisylFluorene-9-spiro-2'-(N-p-anisyl-3',3'-dichloroaziridine)
p-ChlorophenylFluorene-9-spiro-2'-(N-p-chlorophenyl-3',3'-dichloroaziridine)

Integration of the Fluorene Moiety in Spiroazirine Synthesis

The fluorene unit is not merely a substituent but forms the core of the spirocyclic system. Its integration requires starting with appropriate fluorene-based precursors and ensuring the reaction occurs at the correct position.

Fluorene-9-one is a versatile and common starting material for the synthesis of spiro[fluorene-9,x'-heterocycles]. organic-chemistry.orgnih.gov Its carbonyl group at the 9-position is the key functional handle for elaboration into the spirocyclic junction. For the synthetic routes described, fluorene-9-one serves as the primary precursor.

For the dichlorocarbene addition pathway, fluorene-9-one is first condensed with an appropriate aniline (B41778) derivative to form an N-fluorenylideneaniline (a Schiff base). nih.govjocpr.com This condensation reaction replaces the carbonyl oxygen with a substituted imino group, which is the reactive partner for the subsequent carbene cycloaddition. nih.gov

For cycloaddition routes involving 9-diazofluorene, the starting material is also fluorene-9-one. It is typically converted to fluorenone hydrazone, which is then oxidized (e.g., with mercuric oxide) to yield 9-diazofluorene. jocpr.com Thus, the C9 carbonyl of fluorenone is the ultimate origin of the diazo functionality required for the 1,3-dipolar cycloaddition.

Spiro-annulation refers to the formation of a ring that is fused to another ring system at a single, shared atom. In the synthesis of 3-Phenylspiro[azirine-2,9'-fluorene], all effective strategies hinge on achieving direct spiro-annulation at the C9 atom of the fluorene nucleus. The planarity and reactivity of the fluorene system make the 9-position particularly suitable for such transformations. researchgate.net

The methods previously discussed are prime examples of direct spiro-annulation:

Carbene Addition: The reaction of dichlorocarbene with an N-fluorenylideneaniline directly forms the three-membered aziridine (B145994) ring and the spiro center at C9 simultaneously. nih.gov

[3+2] Cycloaddition: The reaction of 9-diazofluorene with a dipolarophile constructs a five-membered ring spiro-fused at the C9 position. researchgate.net This process forges the critical spirocyclic linkage in a highly efficient manner.

These approaches ensure that the new heterocyclic ring is appended precisely at the desired C9 atom, leveraging the unique chemical reactivity of this position on the fluorene scaffold.

Considerations for Stereochemical Control in Spiroazirine Synthesis

The spiro carbon atom in molecules like 3-Phenylspiro[azirine-2,9'-fluorene] is a stereocenter if the substituents on the azirine ring are different. Therefore, controlling the stereochemical outcome of the synthesis is a critical challenge for producing single enantiomers.

Several strategies can be envisioned to achieve stereochemical control.

Substrate Control: This strategy relies on existing stereochemistry within the starting material to direct the formation of a new stereocenter. youtube.com For the synthesis of a chiral spiroazirine, if one of the starting materials (e.g., a fluorene derivative or the reaction partner) already possessed a chiral center, it could influence the facial selectivity of the ring-forming reaction.

Auxiliary Control: This approach involves temporarily attaching a chiral auxiliary to one of the reactants. youtube.com This auxiliary group directs the stereochemical course of the reaction and is subsequently removed. For instance, a chiral group could be appended to the phenyl ring of the precursor to guide the cycloaddition or carbene addition step, favoring the formation of one diastereomer over the other. youtube.comyoutube.com

Catalyst Control: The use of a chiral catalyst is a powerful method for enantioselective synthesis. In the context of cycloadditions, asymmetric catalysis has been successfully employed. For example, chiral N,N'-dioxide–metal complexes have been used to catalyze asymmetric [3+2] cycloadditions to produce chiral spiro compounds with high enantioselectivity. rsc.org A similar approach, using a chiral catalyst to mediate the reaction between the fluorene precursor and the azirine-forming reagents, could potentially afford an enantiomerically enriched product.

Applying these principles is essential for advancing from racemic syntheses to the stereocontrolled preparation of specific isomers of spiro[fluorene-9,x'-azirines]. youtube.comyoutube.com

Photochemical Transformations of the Spiroazirine Moiety

The photochemistry of 2H-azirines is a well-established field, characterized by the light-induced cleavage of the strained ring system. These transformations provide access to highly reactive intermediates that can be trapped to form a variety of heterocyclic and acyclic products.

Upon irradiation with ultraviolet (UV) light, 3-phenyl-2H-azirines, and by extension 3-Phenylspiro[azirine-2,9'-fluorene], are known to undergo a facile ring-opening reaction. The primary photochemical process involves the cleavage of the C2-C3 bond of the azirine ring, leading to the formation of a linear, 1,3-dipolar species known as a nitrile ylide. This intermediate possesses an allene-like geometry. rsc.org

The formation of the nitrile ylide from 3-phenyl-2H-azirine has been confirmed by spectroscopic studies in cryogenic matrices, where the ylide exhibits a characteristic strong absorption in the infrared spectrum. rsc.org Laser flash photolysis studies on related 2-phenyl-2H-azirines have also provided evidence for the transient existence of nitrile ylides in solution.

While nitrile ylides are the major intermediates formed from the photolysis of many 2H-azirines, the formation of azomethine ylides is also a possibility, particularly in cases where the substituents on the azirine ring can stabilize this alternative 1,3-dipole. Azomethine ylides are bent 1,3-dipoles and can participate in their own unique set of cycloaddition reactions. For 3-Phenylspiro[azirine-2,9'-fluorene], the primary photo-cleavage product is expected to be the corresponding nitrile ylide.

The highly reactive nitrile ylides generated from the photolysis of 3-phenyl-2H-azirines can be intercepted by a wide range of dipolarophiles in [3+2] cycloaddition reactions. This provides a versatile method for the synthesis of five-membered heterocyclic rings. The trapping reactions are typically efficient and can be performed with various electron-deficient alkenes and alkynes.

For instance, the nitrile ylide generated from a generic 3-phenyl-2H-azirine can be trapped with dipolarophiles such as acrylonitrile, dimethyl fumarate, and diisopropyl azodicarboxylate to yield the corresponding dihydropyrroles, pyrroles, and 1,3,4-triazoles, respectively. Intramolecular trapping of the nitrile ylide by a suitably positioned functional group within the molecule is also a known process, leading to the formation of fused heterocyclic systems.

Table 1: Examples of Trapping Reactions of Nitrile Ylides Generated from 3-Phenyl-2H-Azirine Analogs

DipolarophileResulting Product ClassReference
AcrylonitrileDihydropyrrole
Dimethyl FumaratePyrrole (B145914)
Diisopropyl Azodicarboxylate1,3,4-Triazole
Terminal AlkynesPyrrole
AldehydesOxazoline
IminesImidazoline

This table represents the expected reactivity based on analogous 3-phenyl-2H-azirines, as specific data for 3-Phenylspiro[azirine-2,9'-fluorene] is not available.

The photochemical behavior of 2H-azirines can be wavelength-dependent, a phenomenon known as chromoselective photochemistry. The excitation wavelength can influence which bond in the azirine ring cleaves, leading to different reactive intermediates.

In some 3-phenyl-2H-azirine derivatives, irradiation at shorter wavelengths (e.g., below 300 nm) tends to favor the cleavage of the C-C bond, resulting in the formation of the singlet state of the nitrile ylide. Conversely, irradiation at longer wavelengths (e.g., above 300 nm) can promote C-N bond cleavage, leading to the formation of a triplet vinylnitrene. This triplet intermediate can undergo different subsequent reactions, such as intersystem crossing to a ketenimine or reaction with oxygen.

While specific studies on the chromoselective photochemistry of 3-Phenylspiro[azirine-2,9'-fluorene] have not been reported, it is plausible that its photochemical reactivity could also be controlled by the choice of irradiation wavelength, offering a potential avenue for selectively generating either the nitrile ylide or the vinylnitrene intermediate.

Thermal Reactions and Rearrangements

In addition to their rich photochemistry, 2H-azirines also undergo a variety of thermal transformations, driven by the release of ring strain. These reactions often lead to complex rearrangements and the formation of stable heterocyclic products.

Heating 3-phenyl-2H-azirines can induce ring-opening and subsequent isomerization to form more stable products. For example, the thermal rearrangement of 2,3-diphenyl-2H-azirine at high temperatures yields a mixture of products including 2-phenylindole, tetraphenylpyrrole, and triphenylimidazole, indicating complex reaction pathways involving radical or diradical intermediates.

The specific products formed during the thermolysis of 3-Phenylspiro[azirine-2,9'-fluorene] would depend on the reaction conditions, such as temperature and solvent. The fluorene moiety could potentially influence the rearrangement pathways, possibly leading to the formation of novel fused heterocyclic systems.

A characteristic thermal reaction of certain substituted 3H-pyrazoles, which can be conceptually related to the rearrangement of other strained nitrogen-containing heterocycles, is the Van Alphen–Hüttel rearrangement. This rearrangement typically involves the migration of a substituent from a carbon atom to a nitrogen atom within the heterocyclic ring.

While the Van Alphen–Hüttel rearrangement is most commonly associated with pyrazolenines, analogous migratory rearrangements have been observed in other heterocyclic systems. In the context of 3-Phenylspiro[azirine-2,9'-fluorene], thermal activation could potentially induce a rearrangement involving the migration of the phenyl group or a group from the fluorene moiety, leading to the formation of a more stable, expanded ring system. However, specific studies on such a rearrangement for this particular spiroazirine are not documented. The regioselectivity of such a rearrangement would be a key area of investigation.

Cycloaddition Chemistry of 3-Phenylspiro[azirine-2,9'-fluorene]

The 2H-azirine ring system is a well-established precursor for vinyl nitrenes upon thermal or photochemical cleavage of the C2-C3 bond. However, it can also engage in cycloaddition reactions directly, where the C=N bond acts as a dienophile or a dipolarophile component. In the case of 3-Phenylspiro[azirine-2,9'-fluorene], the azirine ring can undergo formal [3+2] cycloadditions, where it behaves as a three-atom component after ring opening, or participate in Diels-Alder type reactions.

While specific studies on 3-Phenylspiro[azirine-2,9'-fluorene] are not extensively documented, the [3+2] cycloaddition reactions of related 2H-azirines have been explored. These reactions typically proceed through the cleavage of the weakest bond in the azirine ring, the N1-C2 bond, to form a vinyl nitrene intermediate, which can then be trapped by a variety of dipolarophiles and dienophiles.

In a general sense, the reaction of a 2H-azirine with an electron-deficient alkene or alkyne, acting as a dipolarophile, can lead to the formation of five-membered heterocyclic rings such as pyrrolines or pyrroles. For instance, the reaction with dimethyl acetylenedicarboxylate (B1228247) (DMAD) would be expected to yield a substituted pyrrole derivative. Similarly, cycloaddition with electron-rich olefins can also occur. The regioselectivity of these reactions is often governed by the electronic nature of both the azirine substituents and the reacting partner.

The table below summarizes potential [3+2] cycloaddition reactions of 3-Phenylspiro[azirine-2,9'-fluorene] with representative dipolarophiles and dienophiles, based on known reactivity of other 2H-azirines.

Dipolarophile/DienophileExpected Product Type
Dimethyl acetylenedicarboxylate (DMAD)Spiro[fluorene-9,2'-pyrrole] derivative
Maleic anhydrideSpiro[fluorene-9,x'-pyrrolo[3,4-c]pyrrole-dione] derivative
FuranSpiro[fluorene-9,x'-oxazolo[3,2-a]pyridine] derivative
CyclopentadieneSpiro[fluorene-9,x'-[...]] derivative (Diels-Alder adduct)

The exact structure of the products would depend on the regiochemical and stereochemical course of the reaction.

The stereochemical outcome of cycloaddition reactions involving spiroazirines is a critical aspect that determines the three-dimensional structure of the resulting products. In Diels-Alder type reactions, where the azirine C=N bond acts as the dienophile, the approach of the diene can be either endo or exo. Generally, the endo product is kinetically favored due to secondary orbital interactions. libretexts.org However, if the reaction is reversible, the thermodynamically more stable exo product may predominate. libretexts.org

For 3-Phenylspiro[azirine-2,9'-fluorene], the bulky fluorene group would exert significant steric hindrance, potentially influencing the stereochemical course of the reaction. The facial selectivity of the cycloaddition would be dictated by the direction of approach of the reactant to the azirine ring, either from the same side as the phenyl group or opposite to it. The fluorene moiety itself can shield one face of the azirine ring, leading to a preference for addition from the less hindered face. The determination of the precise stereochemistry of the cycloaddition products typically requires advanced spectroscopic techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. numberanalytics.com

Nucleophilic and Electrophilic Reactions on the Azirine Ring

The polarized C=N bond in the azirine ring of 3-Phenylspiro[azirine-2,9'-fluorene] is susceptible to attack by both nucleophiles and electrophiles. These reactions often lead to ring-opening and the formation of various functionalized products.

Nucleophiles can add to the C3 carbon of the azirine ring, which is the carbon atom of the C=N double bond. This addition is often followed by ring cleavage. For instance, the hydrolysis of related spiro-aziridines, which can be considered as reduced forms of azirines, has been shown to proceed with the addition of water to the spiro-carbon followed by ring opening to yield a carboxanilide derivative. nih.gov A similar reactivity pattern can be anticipated for 3-Phenylspiro[azirine-2,9'-fluorene].

The general mechanism involves the attack of a nucleophile (Nu⁻) on the C3 carbon, leading to a transient anionic intermediate. Subsequent protonation and ring opening can lead to a variety of products depending on the nature of the nucleophile and the reaction conditions.

NucleophileExpected Reaction Pathway
H₂O / H⁺Hydrolysis leading to a ring-opened amide. nih.gov
Grignard Reagents (RMgX)Addition of the R group to the C=N bond, followed by ring opening.
Sodium borohydride (B1222165) (NaBH₄)Reduction of the C=N bond to an aziridine.

The nitrogen atom of the azirine ring possesses a lone pair of electrons and can be attacked by electrophiles. This activation can facilitate subsequent reactions, including rearrangements and nucleophilic attack. For instance, treatment with a strong acid could lead to protonation of the nitrogen, forming an azirinium ion. This highly reactive intermediate would be very susceptible to attack by even weak nucleophiles.

Furthermore, the activation of the azirine ring with Lewis acids could promote cycloaddition reactions or other transformations. For example, boron trifluoride etherate (BF₃·OEt₂) is known to catalyze reactions of related propargylic alcohols on a fluorene scaffold, indicating its potential to interact with and activate functionalities within such systems. thieme-connect.de

Impact of the Fused Fluorene Framework on Azirine Reactivity and Regioselectivity

The fluorene moiety in 3-Phenylspiro[azirine-2,9'-fluorene] is not merely a passive scaffold but actively influences the reactivity and regioselectivity of the azirine ring through both electronic and steric effects.

Electronic Effects: The fluorene system is a large, π-conjugated aromatic system. This extended conjugation can influence the electronic properties of the spiro-fused azirine ring. The π-system of the fluorene can interact with the π-system of the C=N bond, potentially altering its electron density and polarization. This can affect the rates and regioselectivity of both nucleophilic and electrophilic attacks. The fluorene core is known to be a component in molecules designed for applications in materials science due to its electronic properties, which underscores its potential to electronically influence attached reactive groups. rsc.org

Steric Effects: The most significant impact of the fluorene framework is likely steric. The bulky, rigid structure of the fluorene unit creates a sterically hindered environment around the azirine ring. This steric bulk can:

Dictate Facial Selectivity: As mentioned in section 3.3.2, the fluorene group can block one face of the azirine ring, directing incoming reagents to the less hindered face.

Influence Reaction Rates: The steric hindrance can slow down the rate of reactions by impeding the approach of reactants to the reactive center of the azirine ring.

Control Regioselectivity: In reactions where multiple sites of attack are possible, the steric bulk of the fluorene may favor attack at the more accessible position.

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the complex reaction pathways of strained heterocyclic systems like 3-Phenylspiro[azirine-2,9'-fluorene]. DFT calculations provide valuable insights into the electronic structure, thermodynamics, and kinetics of its transformations. Recent computational studies on related spiro[fluorene-9,9′-xanthene] systems have successfully employed DFT to understand their molecular configurations and electronic properties, indicating the suitability of this approach for the target molecule. mdpi.comrsc.org

The thermal and photochemical ring-opening of the 2H-azirine ring is a key reaction pathway. For the parent 3-phenyl-2H-azirine, computational studies have shown that photochemical cleavage of the C-C bond is an ultrafast process leading to the formation of a nitrile ylide. nih.gov This reaction proceeds through a conical intersection on the potential energy surface.

In the case of 3-Phenylspiro[azirine-2,9'-fluorene], DFT calculations would be expected to reveal a similar low-barrier pathway for photochemical C-C bond cleavage. The energy profile would detail the transition state for this ring-opening, providing crucial information about the activation energy required. Isomerization to a more stable structure, such as a vinyl nitrene via C-N bond cleavage, represents another possible reaction channel. Theoretical studies on simple 2H-azirines suggest that this process can occur on the triplet potential energy surface. researchgate.net

An illustrative energy profile for the ring-opening of 3-Phenylspiro[azirine-2,9'-fluorene] is presented below, based on typical values for related systems.

Transformation Intermediate/Product Calculated ΔG (kcal/mol) Transition State Activation Energy (kcal/mol)
Ring-Opening (C-C cleavage)Nitrile Ylide-15 to -25TS15-10 (photochemical)
Ring-Opening (C-N cleavage)Vinyl Nitrene+5 to +15TS230-40 (thermal)
IsomerizationAzomethine Ylide-10 to -20TS315-25

Note: The data in this table is illustrative and based on values reported for analogous 2H-azirine systems. Specific values for 3-Phenylspiro[azirine-2,9'-fluorene] would require dedicated DFT calculations.

A comprehensive understanding of the chemistry of 3-Phenylspiro[azirine-2,9'-fluorene] necessitates the exploration of its potential energy surfaces (PES). The PES maps the energy of the molecule as a function of its geometry, revealing the intricate network of reaction pathways, intermediates, and transition states. For spiro[fluorene-9,9′-xanthene] derivatives, DFT calculations have been used to determine their 3D structures and understand their stability. mdpi.com

For the spiro-azirine system, the PES would be expected to show multiple minima corresponding to the ground state azirine, the nitrile ylide, and the vinyl nitrene. The transition states connecting these minima would dictate the kinetic feasibility of various transformations. The complex interplay between the phenyl and fluorenyl substituents and the azirine ring would likely lead to a rich and varied PES, with the potential for novel, computationally predicted reaction pathways.

Characterization and Stability Assessment of Reactive Intermediates

The ring-opening of 3-Phenylspiro[azirine-2,9'-fluorene] can generate several highly reactive intermediates. Computational chemistry is indispensable for characterizing these transient species and assessing their relative stabilities.

Photochemical C-C bond cleavage of the azirine ring is predicted to form a nitrile ylide. These are 1,3-dipoles that are highly valuable in cycloaddition reactions for the synthesis of five-membered nitrogen-containing heterocycles. researchgate.net Computational studies on the formation of azomethine ylides from isatins and sarcosine (B1681465) have utilized DFT to detail the reaction mechanism and assess the reactivity of the resulting ylide. nih.govresearchgate.netmdpi.com

For the nitrile ylide derived from 3-Phenylspiro[azirine-2,9'-fluorene], DFT calculations would focus on its geometry, electronic structure, and frontier molecular orbitals (HOMO-LUMO) to predict its reactivity in [3+2] cycloaddition reactions. The stability of this ylide would be influenced by the electronic nature of the phenyl and fluorenyl groups.

Azomethine ylides are another class of 1,3-dipoles that could potentially be formed through isomerization of the initial nitrile ylide or directly from the azirine under certain conditions. Their generation and subsequent cycloaddition reactions are well-documented. rsc.org

Cleavage of the C-N bond in the azirine ring can lead to the formation of a vinyl nitrene. Theoretical studies on the decomposition of vinyl azides have shown that vinyl nitrenes can be intermediates in the formation of 2H-azirines and other nitrogen-containing compounds. rsc.org The electronic state of the vinyl nitrene (singlet or triplet) is a critical factor in determining its subsequent reactivity. Multiconfigurational methods are often required for an accurate description of these species. researchgate.net

The vinyl nitrene derived from 3-Phenylspiro[azirine-2,9'-fluorene] could undergo various transformations, including ring closure back to the azirine, or rearrangement to a ketenimine. DFT calculations would be instrumental in determining the relative energies of these pathways and the structures of the corresponding transition states.

Reactive Intermediate Formation Pathway Key Computational Descriptors Predicted Reactivity
Nitrile YlidePhotochemical C-C cleavageGeometry, HOMO/LUMO energies[3+2] Cycloaddition
Azomethine YlideIsomerization of Nitrile YlideGeometry, Dipole Moment[3+2] Cycloaddition
Vinyl NitreneThermal C-N cleavageSinglet/Triplet energy gapRing closure, Rearrangement
KetenimineRearrangement of Vinyl NitreneGeometry, Vibrational FrequenciesHydrolysis, Cycloaddition

This table provides a summary of the key reactive intermediates and the computational parameters used to characterize them.

Conformational Analysis and Stereochemical Prediction of the Spiro System

The spirocyclic nature of 3-Phenylspiro[azirine-2,9'-fluorene] introduces significant conformational constraints and stereochemical considerations. The fluorene and azirine rings are held in a nearly perpendicular orientation by the central spiro carbon atom.

Computational methods, particularly DFT, are well-suited for performing conformational analysis to identify the most stable conformers and to predict the stereochemical outcomes of reactions. For fluorinated nucleoside analogues, DFT calculations have been successfully used to determine relative stereochemistry. nih.gov In the context of spiro[fluorene-9,9′-xanthene] systems, DFT has been used to calculate the dihedral angles between the constituent ring systems. mdpi.com

For 3-Phenylspiro[azirine-2,9'-fluorene], computational modeling would explore the rotational barriers of the phenyl group and any puckering of the azirine ring. The stereochemistry of addition reactions to the C=N bond of the azirine would also be a key area of investigation, with calculations predicting the facial selectivity of approaching reagents. The unique three-dimensional structure imparted by the spiro linkage is expected to play a crucial role in directing the stereochemical course of its reactions.

Electronic Structure Calculations for Reactivity and Selectivity Prediction

Electronic structure calculations, particularly those employing Density Functional Theory (DFT), are fundamental to predicting the reactivity and selectivity of 3-Phenylspiro[azirine-2,9'-fluorene]. These calculations provide insights into the distribution of electrons within the molecule, which in turn governs its chemical behavior.

Detailed research findings from analogous systems suggest that the reactivity of spiro-azirine compounds is heavily influenced by the energies and shapes of their frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For 3-Phenylspiro[azirine-2,9'-fluorene], the HOMO would likely be localized on the electron-rich phenyl and fluorenyl moieties, while the LUMO would be centered on the strained three-membered azirine ring, making it susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting the molecule's stability and reactivity. A smaller gap generally indicates higher reactivity. Theoretical calculations can precisely determine this gap, as well as other electronic properties like chemical potential and electrophilicity, which are valuable in forecasting how the molecule will interact with other reagents. researchgate.net

For instance, in studies of similar spiroheterocycles, DFT calculations at the B3LYP/6-31G(d,p) level of theory have been effectively used to rationalize the regioselectivity of cycloaddition reactions. researchgate.net These studies show that the reaction pathway is often kinetically controlled, and the preferred regioisomer is the one formed via the transition state with the lowest activation energy. researchgate.net A similar approach for 3-Phenylspiro[azirine-2,9'-fluorene] would involve mapping the potential energy surface for its reactions, thereby predicting the most likely products.

Table 1: Hypothetical Electronic Properties of 3-Phenylspiro[azirine-2,9'-fluorene] and its Isomers

This table illustrates the type of data that would be generated from DFT calculations to assess the electronic properties and relative stability of different isomers or derivatives of the title compound. The values are representative and based on findings for analogous molecules. researchgate.net

Compound/IsomerHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Chemical Potential (μ) (eV)Electrophilicity Index (ω)
3-Phenylspiro[azirine-2,9'-fluorene]-6.2-1.54.7-3.851.58
Isomer A (Substituent Variation)-6.4-1.35.1-3.851.45
Isomer B (Substituent Variation)-6.1-1.64.5-3.851.65

Note: Data is hypothetical and for illustrative purposes.

Computational Modeling of Enantioselective and Diastereoselective Processes

The spirocyclic nature of 3-Phenylspiro[azirine-2,9'-fluorene] introduces a chiral center at the spiro-carbon atom (C9 of the fluorene moiety). This chirality makes the study of enantioselective and diastereoselective reactions particularly important. Computational modeling is an indispensable tool for understanding the origins of stereoselectivity in reactions involving such molecules.

Theoretical investigations into the 1,3-dipolar cycloaddition reactions of similar spiro-compounds, such as spiro[pyrrolidine-2,3'-oxindole], have demonstrated that the stereochemical outcome can be accurately predicted by calculating the transition state energies for all possible stereoisomeric pathways. researchgate.net The observed product is typically the one that proceeds through the lowest-energy transition state. These calculations often reveal that the stereoselectivity is governed by a combination of steric hindrance and electronic interactions between the reacting species. researchgate.net

For 3-Phenylspiro[azirine-2,9'-fluorene], computational modeling could be used to simulate its reaction with a prochiral reagent. By calculating the energies of the four possible transition states (R,R; S,S; R,S; and S,R), the diastereomeric and enantiomeric excess could be predicted. This type of analysis is crucial for the rational design of catalysts that can favor the formation of a single, desired stereoisomer.

Table 2: Illustrative Transition State Energy Calculations for a Hypothetical Reaction

This table demonstrates how computational modeling could be used to predict the stereochemical outcome of a reaction involving 3-Phenylspiro[azirine-2,9'-fluorene]. The relative energies of the transition states leading to different stereoisomers are calculated to determine the most favorable reaction pathway.

Transition State (Stereoisomer)Relative Energy (kcal/mol)Predicted Major/Minor Product
TS1 (R,R)0.0Major
TS2 (S,S)+0.2Major
TS3 (R,S)+2.5Minor
TS4 (S,R)+2.8Minor

Note: Data is hypothetical and for illustrative purposes. The relative energies are calculated with respect to the most stable transition state.

Transformations of 3 Phenylspiro Azirine 2,9 Fluorene into Diverse Heterocyclic Systems

Formation of Pyrrole (B145914) and Dihydropyrrole Derivatives via [3+2] Cycloadditions

The reaction of 2H-azirines, such as 3-phenylspiro[azirine-2,9'-fluorene], with suitable dipolarophiles provides a powerful method for the construction of five-membered heterocyclic rings like pyrroles and dihydropyrroles. This transformation proceeds through a formal [3+2] cycloaddition pathway, where the azirine acts as a three-atom component.

Under visible light irradiation and in the presence of a photoredox catalyst, 2H-azirines react with electron-deficient alkenes, such as enones, to yield Δ1-pyrrolines (dihydropyrroles). nih.govresearchgate.net This process is believed to involve the formation of a 2H-azaallenyl radical, which then partakes in a Michael addition to the alkene, followed by cyclization. researchgate.net A study demonstrated the synthesis of various trisubstituted Δ1-pyrrolines in yields ranging from 41–93% with residence times of only 30 minutes under continuous flow conditions. nih.gov When chalcones are used as the alkene component, a subsequent oxidation step can lead to the formation of fully aromatic tetrasubstituted pyrroles. nih.gov

Furthermore, the reaction of 2H-azirines with nitroalkenes under visible light and photoredox catalysis affords trisubstituted pyrroles. This reaction is regioselective, with the nitro group directing the outcome of the cycloaddition. researchgate.net The process involves the addition of the 2H-azaallenyl radical to the β-nitrostyrene, followed by a base-mediated elimination of the nitro group to furnish the pyrrole ring. researchgate.net

The versatility of this [3+2] cycloaddition approach is further highlighted by the use of other dipolarophiles. For instance, reactions with alkynes, facilitated by visible light and an organic dye photocatalyst, provide efficient access to highly functionalized pyrroles. researchgate.net This method has proven effective for the synthesis of various pyrrole derivatives in good yields. researchgate.net

A variety of substituted pyrrole and pyrrolizine derivatives can also be synthesized through multi-component reactions involving the in-situ generation of azomethine ylides from starting materials like ninhydrin (B49086) and α-amino acids, which then undergo [3+2] cycloaddition with dipolarophiles such as maleimides and maleic anhydride. rsc.orgresearchgate.net

Below is a table summarizing the synthesis of various pyrrole and dihydropyrrole derivatives from azirine precursors, showcasing the diversity of achievable structures.

ProductReactantsConditionsYieldReference
Trisubstituted Δ1-Pyrrolines2H-Azirines, EnonesVisible Light, Continuous Flow41-93% nih.govresearchgate.net
Tetrasubstituted Pyrroles2H-Azirines, ChalconesVisible Light, Continuous Flow12-47% nih.gov
Trisubstituted Pyrroles2H-Azirines, NitroalkenesVisible Light, Photoredox CatalystModerate to Good researchgate.net
Highly Functionalized Pyrroles2H-Azirines, AlkynesVisible Light, Organic Dye PhotocatalystGood researchgate.net
Spiro Pyrrole/Pyrrolizine DerivativesNinhydrin, α-Amino Acids, DipolarophilesMulti-component ReactionGood rsc.orgresearchgate.net

Advanced Spectroscopic Characterization Methodologies for Structural and Mechanistic Elucidation of 3 Phenylspiro Azirine 2,9 Fluorene and Its Derivatives

Infrared (IR) Spectroscopy for Vibrational Analysis and Intermediate Identification (e.g., Matrix Isolation FTIR)

Infrared (IR) spectroscopy is a powerful tool for analyzing the vibrational modes of molecules, offering insights into their functional groups and bonding arrangements. In the context of 3-Phenylspiro[azirine-2,9'-fluorene], IR spectroscopy is particularly valuable for identifying the characteristic vibrations of the strained azirine ring and the fluorenyl and phenyl substituents.

A significant application of IR spectroscopy in this field is the study of reactive intermediates through matrix isolation techniques. For instance, the photochemical ring-opening of 2H-azirines is known to produce nitrile ylides. osti.govuc.pt Matrix isolation FTIR has been employed to trap and characterize these transient species at low temperatures. osti.gov In a study of the nitrile ylide derived from 3-phenyl-2H-azirine, a prominent band at 1926 cm⁻¹ was observed in a nitrogen matrix at 12 K. This absorption was assigned to the asymmetric stretching fundamental of a linear –C≡N⁺–C= skeleton, a key feature of the nitrile ylide. osti.gov This assignment was confirmed through isotopic labeling studies, where ¹⁵N substitution resulted in a significant 66 cm⁻¹ shift of this band. osti.gov Such studies provide direct evidence for the structure of fleeting intermediates that are crucial to understanding the reaction mechanisms of azirine compounds.

While specific IR data for 3-Phenylspiro[azirine-2,9'-fluorene] is not extensively detailed in the provided results, data for related fluorene (B118485) derivatives show characteristic peaks for various functional groups. For example, FT-IR spectra of tert-butylated spirofluorene derivatives exhibit strong absorptions corresponding to C-H stretching (ν = 2968, 2869 cm⁻¹), carbonyl groups (ν = 1738, 1702 cm⁻¹), and aromatic C=C stretching (ν = 1606, 1563 cm⁻¹). rsc.org These reference spectra can aid in the interpretation of the IR spectrum of 3-Phenylspiro[azirine-2,9'-fluorene].

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete structural characterization of 3-Phenylspiro[azirine-2,9'-fluorene] in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for unambiguous assignment of the molecular structure. Advanced 2D NMR techniques, such as COSY, HMQC, HMBC, and NOESY, are instrumental in establishing connectivity and spatial relationships between atoms. bas.bg

For spiro-fluorene compounds, the ¹H NMR spectra typically show distinct signals for the aromatic protons of the fluorene and phenyl moieties, as well as any aliphatic protons. The chemical shifts of these protons are influenced by their electronic environment and proximity to other functional groups. Similarly, the ¹³C NMR spectra provide key information, with the spiro carbon atom often appearing at a characteristic chemical shift. For instance, in a study of spiro[fluorene-9,4'-imidazolidine]-2',5'-dione (B6151698) derivatives, the spiro carbon (C-9) was assigned a signal at δC 72.16 ppm. bas.bg

While a complete, assigned NMR dataset for the parent 3-Phenylspiro[azirine-2,9'-fluorene] is not available in the search results, data for related structures offer valuable insights. For example, the ¹H and ¹³C NMR spectra of various substituted fluorene and spirobifluorene derivatives have been extensively documented. rsc.org These studies demonstrate the power of NMR in confirming the successful synthesis and purification of these complex molecules. The use of different solvents, such as CDCl₃, is standard for these analyses. rsc.orgrsc.org

The table below presents hypothetical ¹H and ¹³C NMR data for 3-Phenylspiro[azirine-2,9'-fluorene], based on typical chemical shift ranges for similar compounds.

Atom Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm)
Azirine CH₂~ 2.5 - 3.5~ 30 - 40
Spiro C-~ 60 - 75
Phenyl C-H~ 7.2 - 7.6~ 125 - 130
Fluorene C-H~ 7.3 - 7.9~ 120 - 140
Azirine C=N-~ 160 - 170

This table is illustrative and based on general principles and data from related compounds.

Stereochemical elucidation, particularly for derivatives with chiral centers, can be achieved using NOESY experiments, which reveal through-space interactions between protons. ipb.pt

Mass Spectrometry for Molecular Mass and Fragmentation Analysis (e.g., HR-MALDI-TOF MS)

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of 3-Phenylspiro[azirine-2,9'-fluorene]. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the molecular formula of the compound. For 3-Phenylspiro[azirine-2,9'-fluorene] (C₂₀H₁₃N), the expected exact mass is 267.1048 g/mol . lookchem.com

Various ionization techniques can be employed, with Fast Atom Bombardment (FAB) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) being common for complex organic molecules. rsc.orgnih.gov In FAB-MS, the molecule is ionized from a liquid matrix, often yielding the protonated molecule [M+H]⁺ or the molecular ion [M]⁺. For example, HRMS (FAB) analysis of a fluorene derivative with the formula C₆₅H₅₆NO resulted in a measured m/z of 866.4337 for [M+H]⁺, which is in close agreement with the calculated value of 866.4361. rsc.org

MALDI-TOF MS is particularly useful for the analysis of low molecular weight compounds, although matrix interference can sometimes be a challenge. nih.gov The fragmentation patterns observed in the mass spectrum can provide valuable structural information. For instance, the fragmentation of spiro-fluorene compounds might involve cleavage at the spiro-center or loss of substituents. Analysis of the fragmentation of 9-methylene-9H-fluorene using gas chromatography quadrupole time-of-flight mass spectrometry revealed characteristic fragment ions that aided in its identification. researchgate.net

The table below summarizes the key mass spectrometric data for 3-Phenylspiro[azirine-2,9'-fluorene].

Parameter Value Reference
Molecular FormulaC₂₀H₁₃N lookchem.com
Molecular Weight267.324 g/mol lookchem.com
Exact Mass267.10500 Da lookchem.com
Common Adducts[M+H]⁺, [M]⁺ rsc.org

Time-Resolved Spectroscopy for Elucidating Ultrafast Photochemical Processes (e.g., Laser Flash Photolysis)

Time-resolved spectroscopy techniques, such as laser flash photolysis, are essential for studying the short-lived excited states and reactive intermediates involved in the photochemical reactions of 3-Phenylspiro[azirine-2,9'-fluorene]. The photochemistry of 2H-azirines is of significant interest as it often involves ring-opening to form nitrile ylides, which are important 1,3-dipoles in organic synthesis.

Laser flash photolysis allows for the generation of transient species with a short laser pulse and their subsequent monitoring by absorption spectroscopy on very fast timescales (nanoseconds to femtoseconds). This technique can provide information on the lifetimes of excited singlet and triplet states, as well as the kinetics of the formation and decay of intermediates like nitrile ylides.

Studies on related fluorene-based conjugated polymers have utilized time-resolved spectroscopy to investigate the dynamics of triplet excitons and delayed fluorescence. researchgate.net For instance, in frozen solutions of a methyl-substituted poly(paraphenylene), delayed fluorescence was attributed to triplet-triplet annihilation. researchgate.net While specific laser flash photolysis data for 3-Phenylspiro[azirine-2,9'-fluorene] is not present in the search results, the methodology is highly applicable. Such an experiment would likely involve excitation of the azirine, followed by monitoring the transient absorption spectrum for the appearance of the characteristic nitrile ylide absorption. The decay kinetics of this transient would provide information about its reactivity in various solvents and in the presence of trapping agents.

X-ray Crystallography for Precise Solid-State Structural Determination

For instance, in the crystal structure of 9,9-bis(pyridin-2-ylmethyl)-9H-fluorene, the fluorene unit is slightly deviated from planarity, and the pyridine (B92270) groups are tilted with respect to the fluorene plane. mdpi.com The analysis of intermolecular interactions, such as C-H···N and C-H···π bonds, is also a key aspect of crystallographic studies, providing insight into the supramolecular assembly in the solid state. mdpi.com

A hypothetical X-ray crystallographic study of 3-Phenylspiro[azirine-2,9'-fluorene] would be expected to yield the data summarized in the table below.

Parameter Expected Value/Information
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁/c, P-1
Bond LengthsC-C, C-N, C=N bond distances within the azirine, phenyl, and fluorene moieties
Bond AnglesAngles defining the geometry of the spiro center and the planarity of the aromatic rings
Torsion AnglesDescribing the relative orientation of the phenyl and fluorene groups
Intermolecular InteractionsPresence of π-π stacking, C-H···π interactions, or other non-covalent bonds

This table is illustrative and represents the type of data obtained from an X-ray crystallography experiment.

Concluding Remarks and Future Research Directions in Spiro Azirine Fluorene Chemistry

Summary of Current Understanding and Remaining Challenges

The established chemical behavior of 3-Phenylspiro[azirine-2,9'-fluorene] is centered on its function as a stable precursor to a highly reactive intermediate. The core of its reactivity is the photochemical cleavage of the C2-C3 bond of the azirine ring. This process results in the formation of a transient nitrile ylide, which is a versatile 1,3-dipole. The primary synthetic application of this intermediate is its participation in [3+2] cycloaddition reactions with a wide range of dipolarophiles. beilstein-journals.orgnih.govthieme-connect.de This strategy provides a powerful method for the construction of complex, five-membered nitrogen-containing heterocycles that are spiro-fused to the fluorene (B118485) scaffold.

The synthesis of 2H-azirines, including the spiro[azirine-fluorene] system, is commonly achieved through the thermal or photochemical decomposition of corresponding vinyl azides, which proceeds via the loss of molecular nitrogen. beilstein-journals.orgnih.gov Photochemical methods are often preferred as they can be performed under milder thermal conditions, leading to higher purity products. beilstein-journals.org

Despite this well-understood reactivity, several challenges remain:

Control of Reactivity: The nitrile ylide intermediate is exceptionally reactive and, in the absence of an efficient trapping agent, can undergo undesired side reactions such as dimerization or decomposition.

Selectivity: Achieving high levels of regioselectivity and stereoselectivity in the [3+2] cycloaddition reactions can be difficult and is often dependent on the specific dipolarophile used.

Scalability: Traditional batch photochemical reactions are notoriously difficult to scale for industrial applications due to issues with light penetration and heat management. beilstein-journals.orgnih.gov

The table below summarizes the fundamental transformation of 3-Phenylspiro[azirine-2,9'-fluorene].

Table 1: Key Reaction Pathway

Starting Material Condition Intermediate Reaction Type Product Class

Emerging Methodologies in Spiroazirine Synthesis and Reactivity

To overcome the limitations of traditional methods, particularly regarding scalability and reaction control, emerging methodologies are being explored. The most significant of these is the application of continuous-flow photochemistry . beilstein-journals.orgnih.gov By utilizing microreactors or flow reactor devices, chemists can achieve precise control over reaction parameters such as irradiation time, temperature, and concentration. This technology circumvents the light-penetration issues of batch reactors, enabling more efficient, consistent, and scalable synthesis of 2H-azirines and their subsequent conversion into cycloaddition products. beilstein-journals.org

Future advancements may also lie in the development of novel catalytic systems. The use of Lewis acids or transition metal catalysts could potentially influence the frontier molecular orbitals of the nitrile ylide or the dipolarophile, thereby providing a mechanism for controlling the regioselectivity of the cycloaddition—a persistent challenge in 1,3-dipolar chemistry.

Potential for Further Exploration in Complex Molecule Synthesis

The true potential of 3-Phenylspiro[azirine-2,9'-fluorene] lies in its application as a building block for structurally complex and diverse molecules. The [3+2] cycloaddition reaction with this system provides rapid access to a variety of spiro-heterocyclic scaffolds. thieme-connect.deresearchgate.net Spirocycles are of increasing interest in medicinal chemistry due to their rigid, three-dimensional structures which can lead to improved protein-binding interactions compared to their planar counterparts. mdpi.com

Future work could focus on several key areas:

Intramolecular Cycloadditions: Designing precursors where a dipolarophile is tethered to the phenyl ring or the fluorene backbone could enable intramolecular [3+2] cycloadditions. This would provide a powerful route to novel, polycyclic fused ring systems with high architectural complexity.

Tandem Reactions: The nitrile ylide intermediate could be engaged in tandem reaction sequences, where the initial cycloaddition product undergoes further in-situ transformations, allowing for the rapid construction of elaborate molecular frameworks from simple starting materials.

Diversity-Oriented Synthesis: By reacting the photochemically generated nitrile ylide with a wide array of dipolarophiles (as shown in Table 2), large libraries of novel spiro-compounds can be generated for screening in drug discovery and materials science programs.

Table 2: Potential Cycloaddition Products

Dipolarophile Type Example Resulting Heterocycle
Electron-deficient Alkenes Methyl acrylate Spiro[dihydropyrrole-fluorene]
Alkynes Dimethyl acetylenedicarboxylate (B1228247) Spiro[pyrrole-fluorene]
Carbonyls Formaldehyde Spiro[oxazoline-fluorene]
Imines N-Benzylidenemethylamine Spiro[imidazoline-fluorene]

Interdisciplinary Research Opportunities Beyond Fundamental Organic Chemistry

The unique structure of 3-Phenylspiro[azirine-2,9'-fluorene] positions it at the intersection of several scientific disciplines, offering opportunities for collaborative research.

Materials Science: The fluorene subunit is a well-known and highly fluorescent chromophore. Spiro-linkages, such as the one found in spiro[fluorene-9,9'-xanthene], are used to create materials with unique photophysical properties like aggregation-induced emission (AIE) and mechanochromism. rsc.org Investigating the luminescence of 3-Phenylspiro[azirine-2,9'-fluorene] and its heterocyclic products could lead to the development of novel organic light-emitting diodes (OLEDs), chemical sensors, or stimuli-responsive materials.

Fluorine Chemistry: The introduction of fluorine atoms into organic molecules can profoundly alter their chemical and physical properties, including reactivity and biological activity. researchgate.netmdpi.com The synthesis of fluorinated analogues of 3-Phenylspiro[azirine-2,9'-fluorene] presents an intriguing research avenue. Fluorine substitution on the phenyl ring or the fluorene core could modulate the stability of the azirine and the subsequent reactivity and selectivity of the nitrile ylide, providing a new tool for synthetic control and creating compounds with novel properties. researchgate.net

Computational Chemistry: The photochemical ring-opening and subsequent cycloaddition reactions are ideal subjects for high-level theoretical studies. Computational modeling can provide deep insight into the reaction mechanisms, transition state geometries, and the factors governing selectivity, which can guide future synthetic efforts.

By exploring these interdisciplinary connections, the chemistry of spiro[azirine-fluorene] systems can expand beyond its current role in fundamental synthesis to contribute to the creation of advanced functional materials and novel molecular tools.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.